Spinetoram L

概要

説明

Spinetoram L is a semi-synthetic insecticide belonging to the spinosyn class. It is derived from the fermentation products of the soil bacterium Saccharopolyspora spinosa. This compound is known for its broad-spectrum insecticidal properties, rapid action, and short pre-harvest interval. It is widely used in agriculture to control a variety of insect pests, including lepidopterous larvae, leafminers, and thrips .

準備方法

Synthetic Routes and Reaction Conditions: Spinetoram L is produced through a combination of fermentation and chemical modification. The fermentation process involves the use of high-yielding strains of Saccharopolyspora spinosa, which produce the initial spinosyn compounds. These compounds are then chemically modified to produce this compound. The chemical modification typically involves O-methylation of the rhamnose moiety of spinosad .

Industrial Production Methods: The industrial production of this compound involves large-scale fermentation followed by chemical synthesis. The fermentation process is optimized through strain improvement and fermentation optimization research programs. The fermentation broth is then subjected to extraction and purification processes to isolate the spinosyn compounds, which are subsequently chemically modified to produce this compound .

化学反応の分析

Types of Reactions: Spinetoram L undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its synthesis and modification.

Common Reagents and Conditions: Common reagents used in the synthesis of this compound include acetonitrile, methanol, and ammonium acetate. The reactions are typically carried out under controlled conditions, such as specific pH levels and temperatures, to ensure the desired chemical modifications .

Major Products Formed: The major products formed from the chemical reactions involving this compound include its active insecticidal components, which are effective against a wide range of insect pests. These products are characterized by their high insecticidal activity and low toxicity to non-target organisms .

科学的研究の応用

Insecticidal Properties

Spinetoram L exhibits potent insecticidal activity against numerous pest species. It is particularly effective against:

- Lepidoptera larvae : Such as caterpillars and worms.

- Thrips : Small insects that can damage a variety of crops.

- Diptera : Including flies that affect agricultural yields.

The compound works by targeting the nicotinic acetylcholine receptors and γ-aminobutyric acid (GABA) receptors in insects, causing abnormal neural transmission and ultimately leading to paralysis and death .

Mode of Action

The mode of action of this compound is classified under Group 5 by the Insecticide Resistance Action Committee (IRAC). This classification indicates that it disrupts neurotransmission in insects, making it effective for controlling pest populations while minimizing harm to non-target organisms .

Acute Toxicity

This compound has demonstrated low acute toxicity in various studies. For instance, in rat studies, no mortality was observed at high doses, indicating a favorable safety profile .

Chronic Toxicity

Long-term studies have shown that while Spinetoram can affect reproductive health in parental female rats, it does not adversely impact offspring at doses that cause parental toxicity. No neurotoxic effects were noted in chronic studies .

Environmental Impact

This compound is considered environmentally friendly due to its rapid degradation through photolysis and microbial action, resulting in minimal residual effects in soil and water systems .

Efficacy Against Specific Pests

A study demonstrated the effectiveness of this compound when used as a seed-pelletized coating on flowering cabbage seedlings. This method significantly reduced pest numbers while enhancing the persistence of the pesticide in the soil . The estimated LC50 value for controlling pests was found to be 170.315 ppm, showcasing its potency.

Application in Oil Palm Cultivation

Research indicated that this compound serves as an alternative insecticide for managing the oil palm bagworm (Mahasena corbetti). The compound was tested for its efficacy, demonstrating significant control over this pest species compared to traditional insecticides .

Comparative Data Table

| Property | This compound | Other Insecticides |

|---|---|---|

| Active Ingredient | Spinosyn derivative | Varies (e.g., pyrethroids) |

| Target Pests | Lepidoptera, Thrips, Diptera | Varies |

| Mode of Action | Neurotoxin affecting GABA receptors | Varies |

| Acute Toxicity | Low (no mortality at high doses) | Varies |

| Chronic Toxicity | Minimal effects on offspring | Varies |

| Environmental Impact | Rapid degradation | Varies |

作用機序

Spinetoram L exerts its insecticidal effects by disrupting the nicotinic acetylcholine receptors and gamma-aminobutyric acid (GABA)-gated chloride channels in the nervous systems of insects. This disruption leads to abnormal neural transmission, causing paralysis and death of the target insects. The molecular targets and pathways involved in this mechanism are highly specific to insects, making this compound an effective and selective insecticide .

類似化合物との比較

Similar Compounds: Spinetoram L is closely related to other spinosyn compounds, such as spinosad. Both compounds are derived from the fermentation of Saccharopolyspora spinosa and share similar insecticidal properties. this compound has been chemically modified to enhance its efficacy and spectrum of activity .

Uniqueness: Compared to other spinosyn compounds, this compound offers improved insecticidal activity and a broader spectrum of control. Its unique chemical modifications allow it to target a wider range of insect pests while maintaining a favorable environmental and toxicological profile .

生物活性

Spinetoram, a semi-synthetic insecticide derived from natural sources, is widely recognized for its potent biological activity against various pests. This article explores its biological effects, particularly focusing on its neurotoxic potential, insecticidal efficacy, and physiological impacts on target organisms.

Overview of Spinetoram

Spinetoram is a derivative of spinosad, which is produced by the fermentation of the bacterium Saccharopolyspora spinosa. It is primarily used in agriculture to control pests due to its high toxicity to insects while being relatively safe for non-target organisms. The compound exhibits a rapid degradation rate, with a half-life ranging from 0.35 to 4.25 days, making it an attractive option for integrated pest management strategies .

Spinetoram acts by targeting the nicotinic acetylcholine receptors in insects, leading to paralysis and death. The compound's neurotoxic effects are significant, as it disrupts normal neuronal function, particularly in species such as Drosophila melanogaster and various agricultural pests.

Case Study: Neurotoxicity in SH-SY5Y Cells

Recent studies have demonstrated that spinetoram exposure inhibits cell viability in SH-SY5Y neuroblastoma cells. The half-maximal inhibitory concentration (LC50) values were calculated at 12.6 μM for 24 hours and 3.34 μM for 48 hours of exposure. Notably, spinetoram induced autophagy in these cells, evidenced by increased expression of autophagy-related proteins such as Beclin-1 and LC3-II .

Table 1: Effects of Spinetoram on Cell Viability

| Exposure Time (h) | LC50 (μM) |

|---|---|

| 24 | 12.6 |

| 48 | 3.34 |

Insecticidal Efficacy

Spinetoram has shown effectiveness against various insect pests, including aphids and thrips. Its application significantly reduces populations of these pests in agricultural settings.

Case Study: Efficacy Against Stored Grain Insects

A study evaluated spinetoram's insecticidal effects against six major stored grain insect species. The results indicated that spinetoram effectively reduced insect populations at varying concentrations, highlighting its utility in pest management .

Table 2: Insecticidal Efficacy of Spinetoram

| Insect Species | Concentration (mg/L) | Mortality Rate (%) |

|---|---|---|

| Tribolium castaneum | 0.5 | 85 |

| Sitophilus granarius | 0.7 | 90 |

| Rhyzopertha dominica | 1.0 | 95 |

Physiological Effects on Non-target Organisms

Research has also examined the sublethal effects of spinetoram on non-target species such as bees and caterpillars. In one study involving bumblebee workers (Bombus terrestris), exposure to sublethal concentrations (2.5 mg/L) resulted in increased oxidative stress markers but did not significantly affect survival compared to control groups .

Case Study: Impact on Caterpillar Growth

Another study assessed the effects of spinetoram on caterpillars raised on diets containing varying concentrations of the insecticide. The findings demonstrated that higher concentrations led to decreased survival rates and disrupted physiological conditions such as metabolic rates and water loss .

Table 3: Effects of Spinetoram on Caterpillar Survival

| Concentration (mg/L) | Survival Rate (%) |

|---|---|

| 0.6 | 0 |

| 0.4 | ~50 |

| 0.2 | ~33 |

| 0.08 | ~27 |

特性

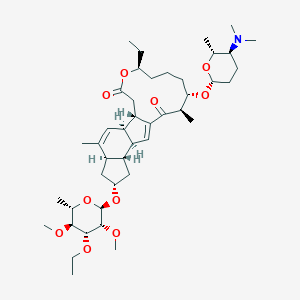

IUPAC Name |

(1S,2S,5R,7S,9S,10S,14R,15S,19S)-15-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-7-[(2R,3R,4R,5S,6S)-4-ethoxy-3,5-dimethoxy-6-methyloxan-2-yl]oxy-19-ethyl-4,14-dimethyl-20-oxatetracyclo[10.10.0.02,10.05,9]docosa-3,11-diene-13,21-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H69NO10/c1-11-27-14-13-15-36(54-38-17-16-35(44(7)8)25(5)50-38)24(4)39(46)34-21-32-30(33(34)22-37(45)52-27)18-23(3)29-19-28(20-31(29)32)53-43-42(48-10)41(49-12-2)40(47-9)26(6)51-43/h18,21,24-33,35-36,38,40-43H,11-17,19-20,22H2,1-10H3/t24-,25-,26+,27+,28-,29+,30-,31-,32-,33+,35+,36+,38+,40+,41-,42-,43+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWVYSEWJJXXTEZ-GDMNSMANSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCC(C(C(=O)C2=CC3C4CC(CC4C(=CC3C2CC(=O)O1)C)OC5C(C(C(C(O5)C)OC)OCC)OC)C)OC6CCC(C(O6)C)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1CCC[C@@H]([C@H](C(=O)C2=C[C@H]3[C@@H]4C[C@@H](C[C@H]4C(=C[C@H]3[C@@H]2CC(=O)O1)C)O[C@H]5[C@@H]([C@@H]([C@H]([C@@H](O5)C)OC)OCC)OC)C)O[C@H]6CC[C@@H]([C@H](O6)C)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H69NO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2044341 | |

| Record name | Spinetoram L | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2044341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

760.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

187166-15-0 | |

| Record name | Spinetoram L | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=187166-15-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Spinetoram (minor component) [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0187166150 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Spinetoram L | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2044341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SPINETORAM L | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Y6X4QH84Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How can I quantify spinetoram L in livestock samples?

A: A reliable analytical method for quantifying spinetoram, including both spinetoram J and L, in livestock samples has been developed using liquid chromatography–tandem mass spectrometry (LC-MS/MS) []. This method involves extraction with acetonitrile followed by purification using a primary secondary amine (PSA) sorbent. The method demonstrated good linearity, accuracy, and precision, fulfilling the criteria outlined in the Codex guidelines (CAC/GL40, 2003) [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。